molecular formula C18H26N2O3 B271728 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol

1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol

Cat. No. B271728
M. Wt: 318.4 g/mol
InChI Key: RAFNFWJWBDXRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol is a compound that belongs to the class of beta-blockers. It is widely used in scientific research as a tool to study the physiological and biochemical effects of beta-adrenergic receptor blockade.

Mechanism of Action

1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol works by blocking the beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various organs such as the heart, lungs, and liver. When activated, these receptors increase heart rate, blood pressure, and metabolism. By blocking these receptors, this compound reduces heart rate, blood pressure, and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a reduction in heart rate, blood pressure, and metabolism. It also reduces the contractility of the heart and the production of renin in the kidneys. It can also cause bronchodilation and reduce the secretion of insulin in the pancreas.

Advantages and Limitations for Lab Experiments

The advantages of using 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol in lab experiments include its ability to selectively block beta-adrenergic receptors and its well-established safety profile. The limitations include its limited solubility in water and the need for specialized equipment for its synthesis.

Future Directions

For research on 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol include the development of more efficient synthesis methods and the investigation of its potential therapeutic applications. It can also be used to study the role of beta-adrenergic receptors in various disease states such as heart failure, hypertension, and diabetes. Finally, it can be used to develop new beta-blockers with improved selectivity and efficacy.

Synthesis Methods

The synthesis of 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol involves several steps. The first step involves the protection of the amino group of 2-amino-1-(4-hydroxyphenyl)ethanol using a protecting group such as benzyl or tert-butyloxycarbonyl (BOC). The protected amino alcohol is then reacted with 2-(2-furyl)ethylamine to form the corresponding protected secondary amine. The protecting group is then removed, and the resulting secondary amine is reacted with isopropyl chloroformate to form the corresponding carbamate. Finally, the carbamate is reacted with 2-aminoethanol to form this compound.

Scientific Research Applications

1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol is widely used in scientific research as a tool to study the physiological and biochemical effects of beta-adrenergic receptor blockade. It is used to investigate the role of beta-adrenergic receptors in various physiological processes such as heart rate, blood pressure, and metabolism. It is also used to study the effects of beta-blockers on the cardiovascular system, respiratory system, and central nervous system.

properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-[2-[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C18H26N2O3/c1-13(21)11-19-9-10-20-12-17-7-8-18(23-17)16-5-3-15(4-6-16)14(2)22/h3-8,13-14,19-22H,9-12H2,1-2H3

InChI Key

RAFNFWJWBDXRDD-UHFFFAOYSA-N

SMILES

CC(CNCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O)O

Canonical SMILES

CC(CNCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O)O

Origin of Product

United States

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